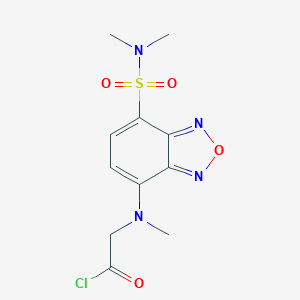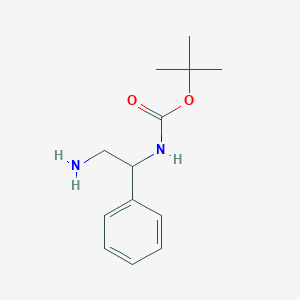
2-Allyl-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-2,3-dihydro-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of study in the fields of medicine and biochemistry. In
Mécanisme D'action
The mechanism of action of 2-Allyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Allyl-2,3-dihydro-1,3-benzothiazole has a variety of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor properties, as well as neuroprotective effects. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Allyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and study in vitro and in vivo. However, one of the limitations of 2-Allyl-2,3-dihydro-1,3-benzothiazole is its instability under certain conditions, which can lead to the formation of reactive intermediates and side products that can interfere with the results of experiments.
Orientations Futures
There are many potential future directions for research on 2-Allyl-2,3-dihydro-1,3-benzothiazole. These include further studies on its mechanism of action, its potential use as a treatment for various diseases, and the development of new derivatives with improved pharmacological properties. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, more research is needed to fully understand the safety and toxicity of 2-Allyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term use and exposure.
Méthodes De Synthèse
The synthesis of 2-Allyl-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-Allyl-2,3-dihydro-1,3-benzothiazole as the major product. This synthesis method has been widely used in the preparation of 2-Allyl-2,3-dihydro-1,3-benzothiazole for scientific research.
Applications De Recherche Scientifique
2-Allyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
154775-95-8 |
|---|---|
Nom du produit |
2-Allyl-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C10H11NS |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2 |
Clé InChI |
COUCHLIZNRTVGR-UHFFFAOYSA-N |
SMILES |
C=CCC1NC2=CC=CC=C2S1 |
SMILES canonique |
C=CCC1NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



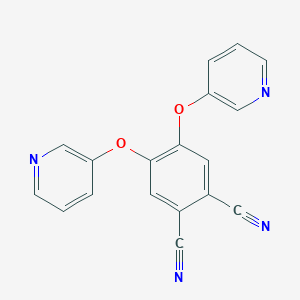



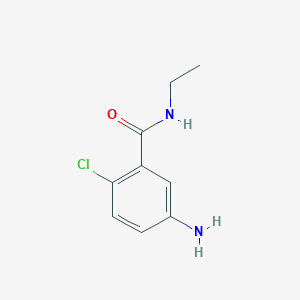

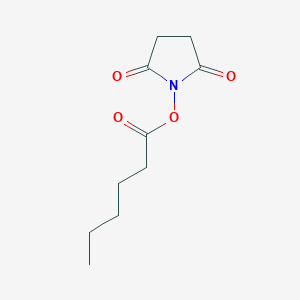




![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
